![molecular formula C14H16N4O3S3 B2580468 N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 393572-56-0](/img/structure/B2580468.png)
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonamide class of drugs and has been studied extensively for its biological and pharmaceutical properties.
Scientific Research Applications
- Researchers have developed a green and efficient reaction route for synthesizing pyrrolidin-2-ones using this compound. The process involves photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method offers advantages such as mild reaction conditions and the absence of metal catalysts.
- Another interesting application involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. This is achieved through cascade reactions of N-substituted piperidines. Mechanistically, the formation of pyrrolidin-2-ones occurs via a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid activation .
Microfluidic Synthesis of Pyrrolidin-2-ones
Cascade Reactions for Selective Synthesis
properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZWATSLOIXYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
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